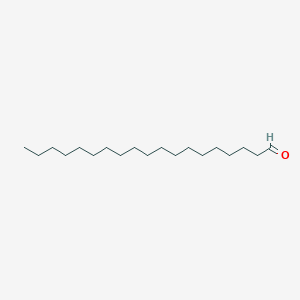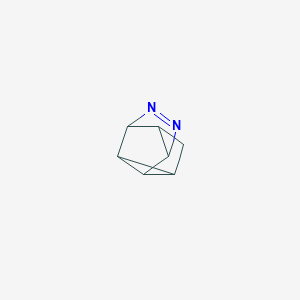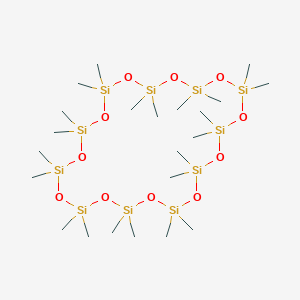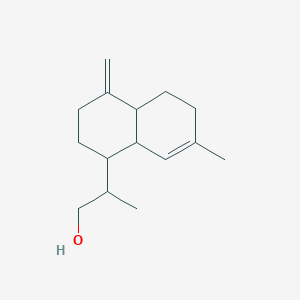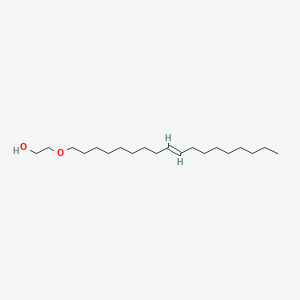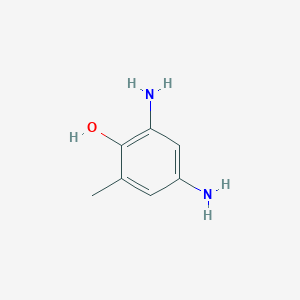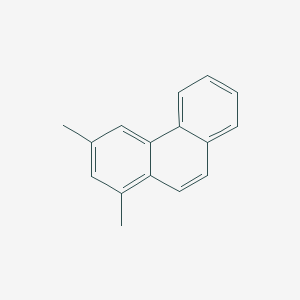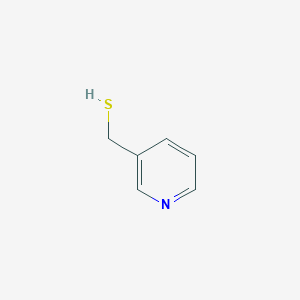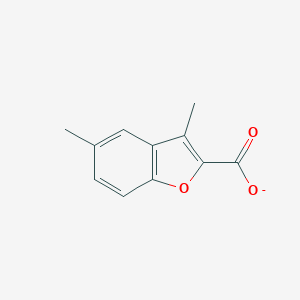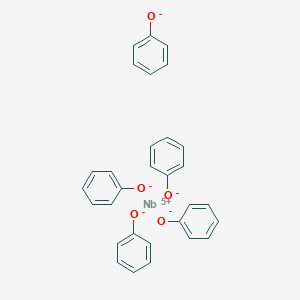
Tetracyclopropylplumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclopropylplumbane (TCPP) is a chemical compound that belongs to the family of organolead compounds. It is a highly stable compound that has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Tetracyclopropylplumbane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds, including cyclic compounds, heterocycles, and natural products. In material science, Tetracyclopropylplumbane has been used as a precursor for the preparation of lead-containing polymers, which have potential applications in electronic devices and sensors. In medicinal chemistry, Tetracyclopropylplumbane has been studied for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of Tetracyclopropylplumbane is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the synthesis of DNA and RNA. This leads to a decrease in the proliferation of cancer cells and other rapidly dividing cells.
Efectos Bioquímicos Y Fisiológicos
Tetracyclopropylplumbane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tetracyclopropylplumbane can inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. In vivo studies have shown that Tetracyclopropylplumbane can inhibit the growth of cancer cells in animal models. However, the toxicity and side effects of Tetracyclopropylplumbane are not fully understood, and further research is needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tetracyclopropylplumbane is its high stability, which makes it a useful reagent for various laboratory experiments. However, its insolubility in most solvents can make it difficult to work with in certain applications. Additionally, the toxicity and potential health hazards associated with Tetracyclopropylplumbane make it important to handle with care and take appropriate safety precautions.
Direcciones Futuras
There are several potential future directions for research on Tetracyclopropylplumbane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Tetracyclopropylplumbane's potential applications in material science, particularly in the development of lead-containing polymers for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Tetracyclopropylplumbane, as well as its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of Tetracyclopropylplumbane involves the reaction of cyclopropylmagnesium bromide with lead(II) acetate. The reaction takes place in the presence of a catalyst and under an inert atmosphere. The resulting product is a white crystalline solid that is highly stable and insoluble in most solvents.
Propiedades
Número CAS |
17312-91-3 |
|---|---|
Nombre del producto |
Tetracyclopropylplumbane |
Fórmula molecular |
C12H20Pb |
Peso molecular |
371 g/mol |
Nombre IUPAC |
tetracyclopropylplumbane |
InChI |
InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2; |
Clave InChI |
APNNRDKAKHWEDU-UHFFFAOYSA-N |
SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
SMILES canónico |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
Sinónimos |
Tetracyclopropylplumbane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






